N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxido) and a 4-fluorobenzyl substituent. Its structural analogs, such as thiadiazole- and thiazole-based compounds, have been studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C17H21FN2O3S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C17H21FN2O3S2/c1-11(2)7-16(21)19-17-20(8-12-3-5-13(18)6-4-12)14-9-25(22,23)10-15(14)24-17/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
PGPFCWYLJXFZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through amide bond formation reactions, typically using carboxylic acids and amines in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, potentially offering antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The tetrahydrothieno[3,4-d][1,3]thiazole core is a bicyclic system with sulfur atoms at positions 1 and 3, modified by sulfone (-SO₂) and 4-fluorobenzyl groups.
- Analog 1 : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (Molecules 2011) features a thiadiazole ring fused to a pyridine moiety, with acetyl and benzamide substituents. Its biological activity is linked to dual carbonyl groups, which enhance electrophilic reactivity .
- Analog 2: (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) (Supporting Information) incorporates a thiazole ring with bromophenyl and quinoline substituents, optimized for π-π stacking interactions in receptor binding .
Substituent Effects
- 4-Fluorobenzyl Group: The fluorine atom in the target compound enhances metabolic stability and lipophilicity compared to non-halogenated analogs like 8a (phenyl group) .
- Sulfone vs. Carbonyl Groups : The sulfone group in the target compound increases polarity and hydrogen-bonding capacity relative to acetyl or benzoyl groups in 8a–d .
Spectroscopic and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- Target Compound : Anticipated signals include aromatic protons from 4-fluorobenzyl (~7.0–7.4 ppm) and methyl groups from 3-methylbutanamide (~1.0–2.5 ppm).
- 6e: Quinoline protons at 8.2–8.4 ppm and bromophenyl signals at 7.5–7.7 ppm .
- 8b : Ethyl ester protons at 1.36 ppm (triplet) and 4.35 ppm (quartet) .
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H14FN2O2S
- Molecular Weight : 282.34 g/mol
- SMILES Notation : Cc(=O)N/C(=C/c1ccc(cc1)F)/C(=O)N/C(=C/c1ccc(cc1)F)
Antiepileptic Effects
Recent studies have highlighted the potential antiepileptic properties of related compounds within the thieno[3,4-d][1,3]thiazole class. For instance, GM-90432, a compound structurally similar to this compound, demonstrated significant neuroprotective effects in zebrafish models of epilepsy. The study reported that GM-90432 improved seizure behaviors by modulating neurotransmitter levels and reducing oxidative stress in the brain tissue .
Cytotoxicity and Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research indicates that compounds with a thiazole backbone can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| GM-90432 | HeLa | 15 | Apoptosis induction |
| GM-90432 | MCF7 | 20 | Cell cycle arrest |
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is crucial for developing therapeutics aimed at treating chronic inflammatory diseases.
The biological activity of this compound is thought to involve several mechanisms:
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect serotonin and GABAergic systems, which are critical in managing seizure disorders .
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) contributes to neuroprotection and overall cellular health.
- Inhibition of Cancer Cell Proliferation : By interfering with signaling pathways that regulate cell growth and survival.
Case Studies
A notable case study involved the administration of GM-90432 in a pentylenetetrazole-induced seizure model. The results indicated significant improvements in seizure frequency and duration compared to control groups. Additionally, neurochemical profiling revealed alterations in levels of key neurosteroids associated with mood regulation and seizure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
